molecular formula C6H6N2O B6618401 2-(5-methyl-1,2-oxazol-4-yl)acetonitrile CAS No. 1824462-79-4

2-(5-methyl-1,2-oxazol-4-yl)acetonitrile

Cat. No. B6618401
CAS RN: 1824462-79-4
M. Wt: 122.12 g/mol
InChI Key: IOIOSAXXNVIVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1,2-oxazol-4-yl)acetonitrile, also known as 5-methyl-1,2-oxazol-4-ylacetonitrile, is a synthetic compound that has a wide range of applications in the field of scientific research. It is a component of many organic compounds, and is used to synthesize new compounds for research. This compound has been studied extensively in the laboratory, and has been used to investigate many biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(2-(5-methyl-1,2-oxazol-4-yl)acetonitrile-oxazol-4-yl)acetonitrile is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then activates or inhibits the activity of certain enzymes. This interaction is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
2-(this compound-oxazol-4-yl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to an increase in the production of certain hormones or neurotransmitters. It has also been shown to regulate gene expression, leading to changes in protein synthesis and enzyme activity. In addition, it has been shown to have an effect on the metabolism of certain drugs, leading to an increase or decrease in their effectiveness.

Advantages and Limitations for Lab Experiments

The use of 2-(2-(5-methyl-1,2-oxazol-4-yl)acetonitrile-oxazol-4-yl)acetonitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized in the laboratory. In addition, it is a relatively stable compound, making it suitable for use in long-term experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is a relatively reactive compound, and can react with other compounds in the reaction mixture.

Future Directions

There are many potential future directions for research into the use of 2-(2-(5-methyl-1,2-oxazol-4-yl)acetonitrile-oxazol-4-yl)acetonitrile. One potential direction is to investigate its potential use as a drug, either alone or in combination with other compounds. Another potential direction is to further investigate its mechanism of action, and to develop novel methods of synthesizing the compound. Additionally, further research could be done to investigate the effects of the compound on different biological systems, such as the nervous system, immune system, and endocrine system. Finally, research could be done to investigate the potential toxicity of the compound, and to develop methods to reduce its toxicity.

Synthesis Methods

2-(2-(5-methyl-1,2-oxazol-4-yl)acetonitrile-oxazol-4-yl)acetonitrile can be synthesized through a variety of methods. The most common method is the reaction of this compound-oxazol-4-ylacetic acid with sodium cyanide in an aqueous solution. This reaction produces 2-(this compound-oxazol-4-yl)acetonitrile and sodium acetate as byproducts. This method is simple, efficient, and does not require any special equipment.

Scientific Research Applications

2-(2-(5-methyl-1,2-oxazol-4-yl)acetonitrile-oxazol-4-yl)acetonitrile is used in a variety of scientific research applications. It has been used to investigate the mechanism of action of various biochemical and physiological processes, such as the regulation of gene expression, protein synthesis, and enzyme activity. It has also been used to study the effects of drugs on the body, and to investigate the effects of genetic mutations on the body.

properties

IUPAC Name

2-(5-methyl-1,2-oxazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-8-9-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIOSAXXNVIVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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